5,6-dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals and pharmaceuticals . The presence of both chlorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of nicotinic acid with phosphorus pentachloride in a Teflon autoclave at elevated temperatures . Another method includes the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in agrochemical and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs with various therapeutic effects.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemical synthesis.
2,3-Dichloro-5-(trichloromethyl)pyridine: Used as an intermediate in the synthesis of pesticides.
Uniqueness
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain biologically active molecules that require precise structural features .
Properties
CAS No. |
2648940-82-1 |
---|---|
Molecular Formula |
C7H2Cl2F3NO |
Molecular Weight |
244 |
Purity |
95 |
Origin of Product |
United States |
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